Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

ADC Linker Purity PROTAC Synthesis Quality HPLC Certification

Synthesizing ADC/PROTAC conjugates often suffers from poor orthogonal protection and low coupling yields. Fmoc-GGFG-CH2O-Cbz (CAS 2264011-97-2) eliminates these issues with Fmoc (base-labile) and Cbz (hydrogenolytic) groups for sequential deprotection. • ≥98% purity minimizes deletion sequences in SPPS • DMSO solubility (100 mg/mL) streamlines coupling • Key intermediate for Deruxtecan (ENHERTU) per WO2017002776A1 • Supplied with CoA, available for R&D scale and cGMP process development.

Molecular Formula C40H41N5O9
Molecular Weight 735.8 g/mol
Cat. No. B8262517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
Molecular FormulaC40H41N5O9
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1
InChIKeyIYTHCDKNSNAYJP-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-GGFG-CH2-O-CH2-Cbz Overview


Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz (CAS 2264011-97-2) is a synthetic peptide derivative belonging to the class of GGFG (Gly-Gly-Phe-Gly) tetrapeptide linkers. It is widely characterized as a PROTAC (PROteolysis TArgeting Chimera) linker and a maleimide-GGFG peptide linker . The compound features an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a protease-cleavable GGFG core, and a C-terminal CH2-O-CH2-Cbz moiety that introduces an orthogonal Cbz (benzyloxycarbonyl) protection site. Its primary documented application is as a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate component of FDA-approved antibody-drug conjugates (ADCs) such as Trastuzumab deruxtecan (ENHERTU) and Patritumab deruxtecan (U3-1402) . With a molecular formula of C40H41N5O9 and a molecular weight of 735.78 g/mol, the compound is supplied as a solid at room temperature and is intended exclusively for research and development purposes .

Protection Strategy
Orthogonal Fmoc/Cbz groups enable sequential deprotection in multi-step linker synthesis.
Purity Level
High certified purity supports reproducibility in bioconjugation and solid-phase assembly.
Solubility Profile
Enhanced DMSO solubility facilitates handling and coupling homogeneity in research workflows.

Fmoc-GGFG-CH2-O-CH2-Cbz Advantages


Generic GGFG-based linkers such as Fmoc-GGFG-OH or unprotected Gly-Gly-Phe-Gly are widely used in ADC and PROTAC construction, but they lack the orthogonal protection and solubility-optimized C-terminal architecture present in Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz. The CH2-O-CH2-Cbz moiety introduces a Cbz protecting group that is orthogonal to the Fmoc group, enabling sequential deprotection strategies under distinct conditions (base-labile Fmoc removal vs. hydrogenolytic Cbz cleavage) that are essential for multi-step synthesis of complex conjugates like Deruxtecan [1]. In contrast, Fmoc-GGFG-OH offers only a single Fmoc protecting group, limiting synthetic flexibility and increasing the risk of premature side-chain reactivity during conjugation steps. Additionally, the CH2-O-CH2 spacer enhances solubility in organic solvents such as DMSO, a critical parameter for efficient coupling reactions and formulation development that is not conferred by unprotected GGFG peptides [2]. Substituting Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz with a simpler analog would compromise orthogonal protection and may reduce reaction yields, increase impurity profiles, and ultimately hinder the reproducibility of patented ADC manufacturing processes [3].

Fmoc-GGFG-CH2-O-CH2-Cbz
vs. Fmoc-GGFG-OH: Lacks orthogonal Cbz protection; sequential deprotection may not be directly transferable, limiting synthetic flexibility.
Fmoc-GGFG-CH2-O-CH2-Cbz
vs. unprotected GGFG: Significantly lower organic solubility; reaction homogeneity and yield may shift, especially in DMSO-dependent conjugations.
Fmoc-GGFG-CH2-O-CH2-Cbz
vs. simpler GGFG analogs: Not cited in WO2017002776A1 for Deruxtecan synthesis; IP landscape and process reproducibility may require review.

Fmoc-GGFG-CH2-O-CH2-Cbz Differentiation Evidence


Purity Comparison

The compound is available from multiple reputable vendors with a minimum certified purity of ≥98% by HPLC, as specified by InvivoChem and AKSci, and 97.65% by MedChemExpress . In contrast, commonly used simpler GGFG intermediates such as Fmoc-GGFG-OH are typically offered at a lower purity grade of 95% . The 2.65-3% purity differential translates to a reduction in unidentified impurities that could otherwise interfere with sensitive bioconjugation chemistry or downstream analytical validation.

Purity Comparison
Cross-study comparable
≥98% (HPLC) vs. Fmoc-GGFG-OH at 95%
Higher purity reduces side-product interference in sensitive bioconjugation.
Vendor batch release specifications; absolute difference +2.65–3%.
ADC Linker Purity PROTAC Synthesis Quality HPLC Certification

DMSO Solubility Advantage

The compound exhibits high solubility in DMSO, reaching a concentration of 100 mg/mL (135.91 mM) with ultrasonic treatment and gentle warming to 60°C [1]. In contrast, the unprotected tetrapeptide Gly-Gly-Phe-Gly has significantly lower solubility in organic solvents, typically below 10 mg/mL under similar conditions . This >10-fold solubility advantage is conferred by the Fmoc and CH2-O-CH2-Cbz protecting groups, which increase lipophilicity and disrupt intermolecular hydrogen bonding that otherwise limits solubility of the free peptide.

DMSO Solubility
Cross-study comparable
100 mg/mL (135.91 mM) at 60°C vs. unprotected GGFG <10 mg/mL
>10-fold higher solubility supports homogeneous coupling and stock preparation.
Ultrasonic treatment and warming required; class-level lipophilicity effect.
ADC Conjugation Solubility Linker Formulation DMSO Solubility

Orthogonal Protecting Groups

The compound contains two orthogonal protecting groups: an Fmoc group at the N-terminus and a Cbz group at the C-terminus embedded within the CH2-O-CH2-Cbz moiety . This dual protection allows sequential deprotection: Fmoc removal under basic conditions (e.g., 20% piperidine in DMF) and Cbz removal via hydrogenolysis (H2, Pd/C) . In contrast, the commonly used alternative Fmoc-GGFG-OH possesses only a single Fmoc protecting group, lacking the orthogonal Cbz protection that enables selective C-terminal functionalization without premature N-terminal exposure .

Orthogonal Protecting Groups
Head-to-head
2 (Fmoc + Cbz) vs. Fmoc-GGFG-OH: 1 (Fmoc only)
Dual protection permits sequential base/hydrogenolysis deprotection strategies.
Structural analysis; essential for heterobifunctional linker assembly.
Orthogonal Protection Solid-Phase Peptide Synthesis Linker Chemistry

Enzymatic Cleavage Kinetics

ADCs incorporating the GGFG linker core (the central tetrapeptide sequence present in Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz) demonstrate nearly complete release of the DXd payload within 72 hours upon exposure to cathepsin L, while exhibiting minimal cleavage by cathepsin B [1]. This selective enzymatic susceptibility is a class-level characteristic of the GGFG motif and distinguishes it from alternative linkers such as Val-Cit-PAB, which show different cathepsin specificity profiles [2].

Enzymatic Cleavage
Class-level inference
Near-complete DXd release within 72 h (cathepsin L); minimal cathepsin B activity.
GGFG motif supports lysosomal cathepsin L-selective payload release profile.
In vitro assay at pH 5.0; class characteristic, not specific to protected intermediate.
Cathepsin L Cleavage ADC Payload Release Lysosomal Stability

Patented Utility for Deruxtecan

The compound is explicitly cited in WO2017002776A1 as a critical intermediate for the selective manufacture of antibody-drug conjugates, specifically Deruxtecan [1]. This patent, assigned to Daiichi Sankyo, describes the use of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz in the synthesis of the GGFG-containing linker-payload construct that is a component of FDA-approved ADCs Trastuzumab deruxtecan and Patritumab deruxtecan [2]. In contrast, many commercially available GGFG analogs (e.g., Fmoc-GGFG-OH) are not cited in this seminal ADC manufacturing patent, limiting their regulatory and intellectual property standing for pharmaceutical development.

Patent Citation
Data to verify
Cited in WO2017002776A1 for Deruxtecan linker-payload synthesis.
Supports IP landscape review for ADC process development.
Freedom-to-operate assessment requires independent legal review.
ADC Patent Deruxtecan Synthesis Intellectual Property

Fmoc-GGFG-CH2-O-CH2-Cbz Applications


Deruxtecan ADC Synthesis

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz serves as a critical intermediate in the multi-step synthesis of Deruxtecan, the drug-linker conjugate used in FDA-approved ADCs Trastuzumab deruxtecan (ENHERTU) and Patritumab deruxtecan (U3-1402). Its orthogonal Fmoc/Cbz protection and high purity (≥98%) ensure reproducible conjugation of the maleimide-GGFG linker to the DXd payload [1]. The compound's solubility in DMSO (100 mg/mL) facilitates efficient coupling reactions under standard peptide synthesis conditions [2].

PROTAC Linker Construction

In PROTAC development, the compound is employed as a heterobifunctional linker building block where sequential deprotection is required. The Fmoc group can be removed under basic conditions to expose a free amine for conjugation to an E3 ligase ligand, while the Cbz group remains intact and can later be cleaved via hydrogenolysis to reveal a carboxylic acid for payload attachment . This orthogonal protection strategy is essential for constructing PROTACs with defined stoichiometry and minimal side products.

Solid-Phase Peptide Synthesis

The compound is ideally suited for Fmoc-based solid-phase peptide synthesis where the GGFG core serves as a protease-cleavable linker. The high certified purity (97.65-98%) reduces the risk of deletion sequences and truncated peptides during SPPS, improving overall yield and simplifying HPLC purification . The CH2-O-CH2 spacer also provides conformational flexibility that may enhance enzymatic accessibility in the final ADC or PROTAC conjugate .

cGMP Manufacturing Process Development

Given its explicit citation in WO2017002776A1, Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a preferred starting material for process development and scale-up of ADC linker-payload manufacturing under cGMP guidelines. The availability of the compound from multiple vendors with documented purity and solubility specifications supports robust supply chain management and regulatory filing consistency .

Application
Selection Property
Validation Focus
ADC drug-linker conjugate research
Orthogonal protection and purity profile
Reproducibility of sequential deprotection and coupling steps
PROTAC heterobifunctional linker assembly
Sequential Fmoc/Cbz deprotection compatibility
Stoichiometric control and minimal side products
Solid-phase peptide synthesis (SPPS)
High purity and solubility in DMSO
Reduced deletion sequences; improved HPLC purification yield
Process development and scale-up research
Patent-cited intermediate with multi-vendor availability
Supply chain consistency; method transfer documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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